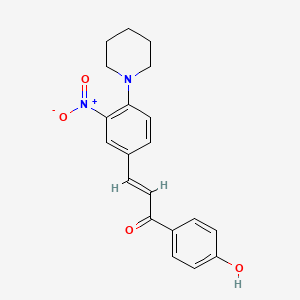
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a variety of biochemical and physiological effects that make it a promising candidate for further research. In
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to inhibit the activity of certain protein kinases involved in cancer cell proliferation.
Biochemical and Physiological Effects:
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activity. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. Additionally, this compound has been shown to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide in lab experiments include its potent anti-inflammatory and anti-cancer activity, as well as its potential neuroprotective effects. However, there are also limitations to using this compound, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide. One potential direction is to explore the use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Métodos De Síntesis
The synthesis of 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide involves several steps. The starting material for this synthesis is 1-ethyl-2-methylpyrrole-4-carboxylic acid, which is reacted with cyclobutanemethanol and thionyl chloride to yield the corresponding acid chloride. This acid chloride is then reacted with N-methylpiperazine and sodium azide to yield the desired product.
Aplicaciones Científicas De Investigación
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in the treatment of several diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activity in vitro, and further studies are needed to explore its potential as a therapeutic agent.
Propiedades
IUPAC Name |
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-3-16-9-11(14)7-12(16)13(17)15(2)8-10-5-4-6-10/h7,9-10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWSYUISCKWBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)N(C)CC2CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


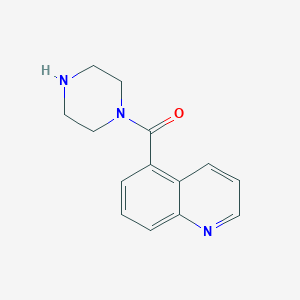
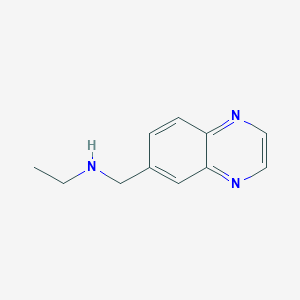


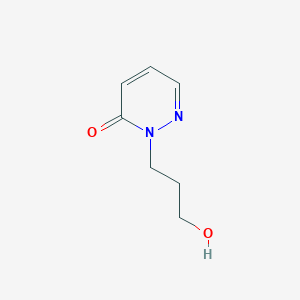
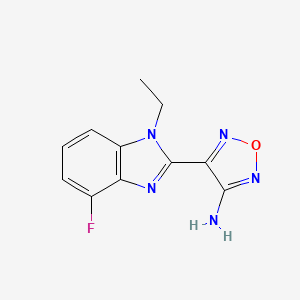
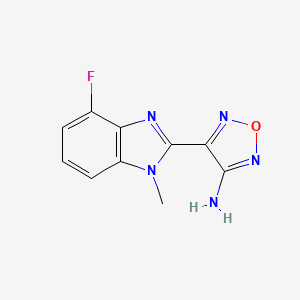
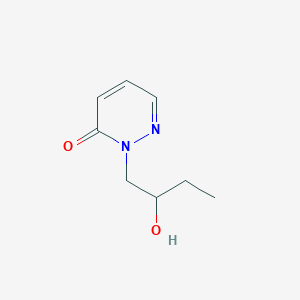
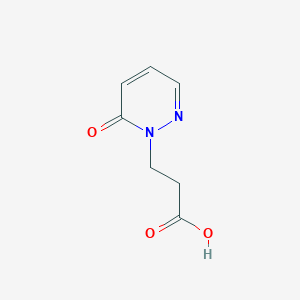
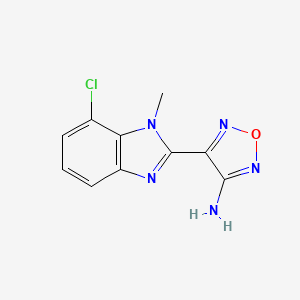
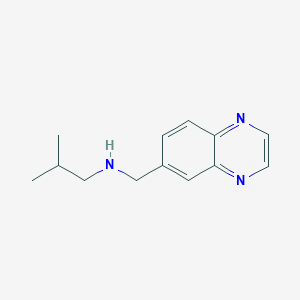
![3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid](/img/structure/B7568250.png)
